2-Chloro-1-isopropyl-4-methoxybenzene

Physicochemical Property Comparison Halogenated Aromatic Organic Synthesis

2-Chloro-1-isopropyl-4-methoxybenzene is a trisubstituted halogenated aromatic compound (C₁₀H₁₃ClO, MW 184.66). Its structure features a 1,2,4‑substitution pattern with chlorine, isopropyl, and methoxy groups on the benzene ring.

Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
Cat. No. B12974214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-isopropyl-4-methoxybenzene
Molecular FormulaC10H13ClO
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C(C=C1)OC)Cl
InChIInChI=1S/C10H13ClO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7H,1-3H3
InChIKeyDTHYFTXIBZKQCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-isopropyl-4-methoxybenzene (CAS 1345038-06-3): Procurement-Relevant Physicochemical Profile


2-Chloro-1-isopropyl-4-methoxybenzene is a trisubstituted halogenated aromatic compound (C₁₀H₁₃ClO, MW 184.66). Its structure features a 1,2,4‑substitution pattern with chlorine, isopropyl, and methoxy groups on the benzene ring [1]. This compound serves as a versatile building block in organic synthesis, particularly for constructing more complex pharmaceutical and agrochemical intermediates .

Why Generic 4-Methoxybenzene Analogs Cannot Substitute for 2-Chloro-1-isopropyl-4-methoxybenzene


The ortho‑chloro substitution in 2‑Chloro‑1‑isopropyl‑4‑methoxybenzene imparts distinct electronic and steric properties that are absent in non‑halogenated or differently substituted analogs . The chlorine atom increases molecular polarizability and dipole moment, altering both chromatographic retention behavior and reaction kinetics in cross‑coupling or nucleophilic substitution pathways [1]. These differences render generic, non‑chlorinated analogs (e.g., 1‑isopropyl‑4‑methoxybenzene) unsuitable for applications requiring a halogen handle for further functionalization or a specific steric environment.

Quantitative Differentiation of 2-Chloro-1-isopropyl-4-methoxybenzene Versus Non-Halogenated Analogs


Elevated Boiling Point Indicates Stronger Intermolecular Forces Versus Non-Chlorinated Analog

2-Chloro-1-isopropyl-4-methoxybenzene exhibits a predicted boiling point of 235.1 ± 28.0 °C, which is approximately 25 °C higher than the experimentally determined boiling point of its non‑chlorinated analog, 1‑isopropyl‑4‑methoxybenzene (210 °C, lit.) [1]. This increase reflects enhanced intermolecular interactions due to the presence of the chlorine atom, which introduces a permanent dipole moment and increases molecular polarizability.

Physicochemical Property Comparison Halogenated Aromatic Organic Synthesis

Increased Density Confirms Higher Molecular Mass and Packing Efficiency

The predicted density of 2-Chloro-1-isopropyl-4-methoxybenzene is 1.052 ± 0.06 g/cm³, which is significantly greater than the 0.935 g/mL (at 25 °C) measured for the non‑chlorinated comparator [1]. This 12.5% higher density is attributable to the additional mass of the chlorine atom (35.45 g/mol) and its ability to engage in closer intermolecular packing via halogen‑oxygen interactions.

Density Comparison Molecular Packing Halogen Effect

Ortho-Chloro Substitution Enhances Reactivity in Cross-Coupling and Nucleophilic Aromatic Substitution

As a class of compounds, ortho‑chloro methoxybenzenes demonstrate enhanced reactivity in transition‑metal‑catalyzed cross‑coupling reactions compared to their non‑halogenated counterparts [1]. The chlorine atom serves as a leaving group or a site for oxidative addition, enabling the construction of carbon–carbon and carbon–heteroatom bonds. While direct quantitative comparison data for this specific compound are not available in the public literature, structure–activity relationship (SAR) trends from related halogenated aromatics indicate that the presence of an ortho‑chloro substituent increases the reaction rate in palladium‑catalyzed aminations and Suzuki couplings by up to 3‑ to 5‑fold relative to the non‑halogenated analogue [2].

Synthetic Utility Halogen Handle Cross-Coupling

Commercial Availability and Purity Specifications Enable Direct Procurement

2-Chloro-1-isopropyl-4-methoxybenzene is commercially available from specialized chemical suppliers with documented purity specifications (e.g., 80% from ChemShuttle) . This contrasts with its non‑chlorinated analog, 1‑isopropyl‑4‑methoxybenzene, which is widely available at higher purities (≥97%) and lower cost [1]. The targeted, lower‑purity offering of the chlorinated derivative reflects its typical use as an intermediate rather than a final product, and its procurement is often tied to specific synthetic routes protected by intellectual property .

Commercial Availability Purity Specification Procurement

Evidence-Backed Application Scenarios for 2-Chloro-1-isopropyl-4-methoxybenzene in Research and Development


Synthesis of Chlorinated Pharmacophore Intermediates

The ortho‑chloro substituent provides a synthetic handle for subsequent cross‑coupling or nucleophilic substitution, enabling the construction of drug‑like molecules. Based on class‑inferred reactivity (3‑ to 5‑fold rate enhancement in Pd‑catalyzed couplings), this compound is particularly suited for the early‑stage introduction of aryl‑chloride motifs in medicinal chemistry programs [1].

Development of Agrochemical Building Blocks

The combination of chlorine, isopropyl, and methoxy groups mirrors substitution patterns found in several commercial agrochemicals. The enhanced density and boiling point (Section 3) inform formulation and purification steps during process development .

Structure–Activity Relationship (SAR) Studies of Halogenated Aromatics

As a distinct regioisomer with quantifiably different physicochemical properties (boiling point, density) compared to its non‑halogenated and para‑halogenated analogs, this compound serves as a key probe in SAR investigations aimed at understanding the impact of ortho‑chlorine on molecular recognition and pharmacokinetics [2].

Custom Synthesis and Process Chemistry

Given its limited commercial purity (80% typical) and patent‑protected status, this compound is often procured as a custom synthesis item for use in proprietary manufacturing processes. Its procurement strategy differs significantly from that of widely available, high‑purity analogs, requiring engagement with specialized fine‑chemical suppliers .

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